
n,n-Bis(2-chloroethyl)-2-ethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis(2-chloroethyl)-2-ethoxyaniline: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and pharmaceutical applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with an ethoxy group attached to an aniline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2-ethoxyaniline typically involves the reaction of 2-ethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solvents such as chloroform or dichloromethane can also aid in the extraction and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n,n-Bis(2-chloroethyl)-2-ethoxyaniline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives such as n,n-Bis(2-chloroethyl)-2-ethoxybenzoquinone.
Reduction: Amine derivatives such as this compound.
Substitution: Substituted derivatives such as n,n-Bis(2-thioethyl)-2-ethoxyaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry: n,n-Bis(2-chloroethyl)-2-ethoxyaniline is used as a precursor in the synthesis of various organic compounds. Its alkylating properties make it useful in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is studied for its potential use as an alkylating agent in biological systems
Medicine: this compound is investigated for its potential use in chemotherapy. Its ability to alkylate DNA makes it a candidate for the treatment of certain types of cancer.
Industry: The compound is used in the production of various polymers and resins. Its reactivity with other chemicals makes it useful in the formulation of specialty materials.
Wirkmechanismus
The mechanism of action of n,n-Bis(2-chloroethyl)-2-ethoxyaniline involves the alkylation of nucleophilic sites in DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen and oxygen, leading to the formation of cross-links. These cross-links can disrupt the normal function of DNA and proteins, leading to cell death. The compound primarily targets rapidly dividing cells, making it useful in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
n,n-Bis(2-chloroethyl)methylamine: Similar alkylating properties but lacks the ethoxy group.
n,n-Bis(2-chloroethyl)ethylenediamine: Contains an additional amine group, leading to different reactivity.
n,n-Bis(2-chloroethyl)benzylamine: Contains a benzyl group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness: n,n-Bis(2-chloroethyl)-2-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
27077-12-9 |
|---|---|
Molekularformel |
C12H17Cl2NO |
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-ethoxyaniline |
InChI |
InChI=1S/C12H17Cl2NO/c1-2-16-12-6-4-3-5-11(12)15(9-7-13)10-8-14/h3-6H,2,7-10H2,1H3 |
InChI-Schlüssel |
MAFSKXHAVMCBGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


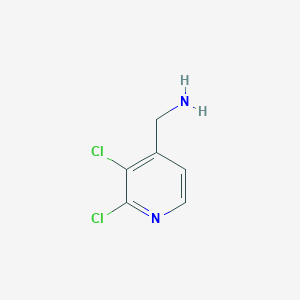
![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
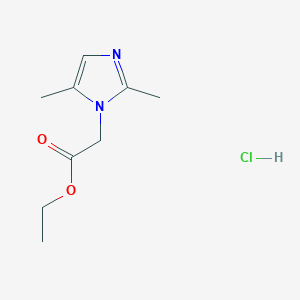
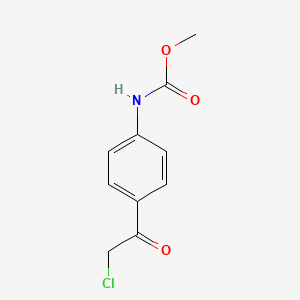
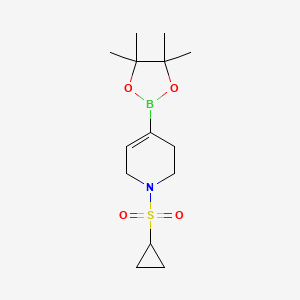
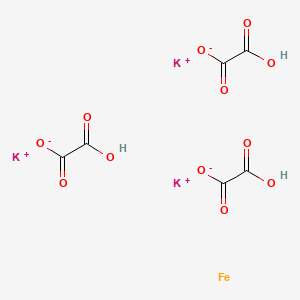
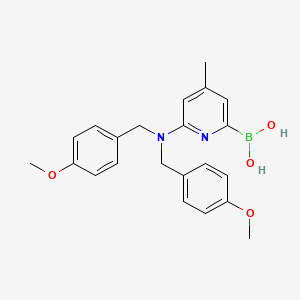
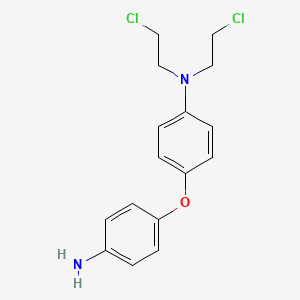

![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)
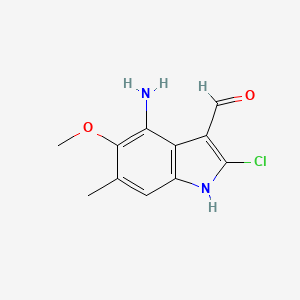
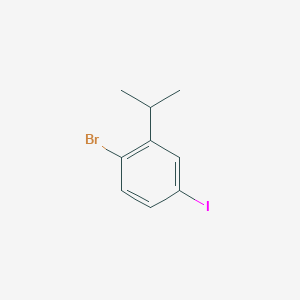
![1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B13992218.png)
